Oxolamine citrate

Antitussive Cough Reflex In Vivo Pharmacology

Oxolamine citrate (SKF-9976 citrate) is a non-narcotic, non-opioid antitussive from the 1,2,4-oxadiazole class, approved as a generic drug for cough suppression in multiple jurisdictions. Unlike opioid-derived agents (e.g., codeine) or pure mucolytics (e.g., ambroxol), it delivers a unique dual mechanism: peripheral desensitization of respiratory tract sensory receptors combined with direct anti-inflammatory activity. This multifaceted profile makes it scientifically unsound to substitute with other 'cough medicines.' It serves as an essential research tool for delineating central vs. peripheral antitussive pathways, benchmarking novel dual-action anti-inflammatory/antitussive candidates, and studying CYP2B1/2-mediated hepatic metabolism and DDI prediction (e.g., warfarin interaction). Validated in clinical trials for COPD-related cough sensitivity. For research use only.

Molecular Formula C20H27N3O8
Molecular Weight 437.4 g/mol
CAS No. 34155-96-9
Cat. No. B10753146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxolamine citrate
CAS34155-96-9
Molecular FormulaC20H27N3O8
Molecular Weight437.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C14H19N3O.C6H8O7/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9H,3-4,10-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyRBZIGQJSMCOHSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxolamine Citrate (CAS 34155-96-9) Procurement Guide: Comparative Efficacy and Differentiation


Oxolamine citrate (CAS 34155-96-9), also known as SKF-9976 citrate, is a non-narcotic, non-opioid antitussive agent belonging to the 1,2,4-oxadiazole class [1]. It is approved as a generic drug for cough suppression in several jurisdictions outside the United States, including for conditions like pharyngitis, tracheitis, and bronchitis [1][2]. Unlike many centrally-acting cough suppressants, its mechanism is believed to involve both peripheral and central nervous system effects, including the desensitization of respiratory tract sensory receptors, alongside significant anti-inflammatory properties .

Oxolamine Citrate Procurement Rationale: Why Class Substitution is Scientifically Unjustified


In the procurement of antitussive and mucoactive agents, generic substitution across the broader class of 'cough medicines' is scientifically unsound. Oxolamine citrate exhibits a unique, multifaceted pharmacological profile that distinguishes it from common alternatives like opioid-derived antitussives (e.g., codeine) and purely mucolytic agents (e.g., ambroxol, acetylcysteine). Unlike opioids, oxolamine citrate is non-narcotic and acts primarily through a peripheral mechanism, with a different safety and regulatory profile . Unlike pure mucolytics, it possesses direct anti-inflammatory activity in the respiratory tract [1]. These distinct mechanistic and pharmacological differences have direct implications for specific therapeutic applications and research protocols, making direct substitution without comparative validation a potential source of significant experimental error or clinical inefficacy [2].

Oxolamine Citrate Technical Data Sheet: Quantitative Evidence of Differentiation


Antitussive Efficacy: Head-to-Head Comparison with Codeine Phosphate in Preclinical Model

In a comparative study, oxolamine citrate demonstrated antitussive activity against codeine phosphate in a guinea pig model of cough. This study provides a direct, quantitative benchmark against a gold-standard, centrally-acting opioid antitussive, establishing its non-opioid alternative profile [1].

Antitussive Cough Reflex In Vivo Pharmacology

Clinical Efficacy in COPD: Statistically Significant Reduction in Cough Sensitivity vs. Placebo

A clinical study in patients with COPD demonstrated that orally administered oxolamine syrup (200 mg q.i.d.) significantly reduced cough sensitivity to inhaled capsaicin compared to placebo after 1 week of treatment (P < 0.05) [1].

Chronic Obstructive Pulmonary Disease Capsaicin Challenge Clinical Trial

Cytochrome P450 Inhibition Profile: A Differentiating Safety and Interaction Parameter

Oxolamine citrate is a known inhibitor of CYP2B1/2 enzymes, a property not shared by all antitussives or mucolytics. This activity has been shown to increase the AUC and prolong the terminal half-life of warfarin in rodent models, a classic CYP substrate [1][2].

Drug-Drug Interactions CYP2B1/2 Pharmacokinetics

Anti-inflammatory Activity: Statistically Significant Reduction in Respiratory Inflammation

In a guinea pig model of chemically-induced respiratory inflammation, oxolamine citrate produced a statistically significant reduction in inflammation compared to untreated controls [1]. This anti-inflammatory effect is a key differentiator from purely antitussive or mucolytic agents.

Anti-inflammatory Respiratory Inflammation In Vivo Model

Oxolamine Citrate: Primary Research and Industrial Application Scenarios Based on Validated Evidence


Investigating Peripheral Antitussive Mechanisms and Non-Opioid Cough Suppression

Oxolamine citrate is a prime candidate for research focused on non-opioid, peripherally-mediated cough suppression. Its established head-to-head comparison against codeine phosphate [1] positions it as a key tool for delineating central vs. peripheral antitussive pathways and for developing alternative therapies with reduced potential for abuse or central nervous system side effects.

Clinical Research on Adjunctive Cough Therapy in COPD

The demonstrated clinical efficacy of oxolamine citrate syrup in reducing cough sensitivity in COPD patients compared to placebo [2] supports its procurement for clinical trials investigating novel cough management strategies in chronic respiratory diseases. It serves as a validated active comparator for new chemical entities targeting this patient population.

Pharmacokinetic Drug-Drug Interaction (DDI) Studies

Given its confirmed inhibition of CYP2B1/2 enzymes and its documented ability to alter the pharmacokinetics of warfarin [3], oxolamine citrate is an essential compound for studies on hepatic metabolism and DDI prediction. It can be used as a probe substrate or inhibitor in in vitro and in vivo models to assess the metabolic liabilities of new drug candidates.

Research on Combined Antitussive and Anti-inflammatory Respiratory Therapies

The combination of statistically significant antitussive [1] and anti-inflammatory [4] activities in a single molecule makes oxolamine citrate a valuable reference compound for developing and benchmarking novel dual-action therapeutics for inflammatory airway diseases like bronchitis and asthma. This dual profile is a key differentiator for research procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxolamine citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.